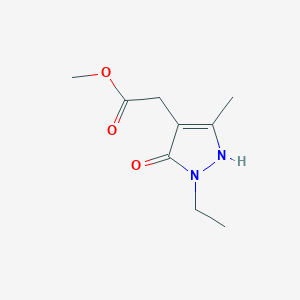

Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Chemical Reactions Analysis

Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can be compared with other pyrazole derivatives such as:

- Methyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

- Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substituent pattern, which can impart distinct properties and functionalities.

Biological Activity

Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole ring structure which is known for various biological activities. The molecular formula is C12H16N2O3, with a molecular weight of approximately 232.27 g/mol.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain pyrazole derivatives significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells .

A notable study reported that a related pyrazole compound exhibited a reduction in tumor size in xenograft models, suggesting strong in vivo efficacy against aggressive cancer types . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

2. Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are pivotal in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the pyrazole ring have been shown to affect potency and selectivity against specific biological targets. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 5 | Enhances antitumor activity |

| Ethyl group at position 2 | Improves solubility and bioavailability |

| Aromatic substitutions | Modulate receptor binding affinity |

Case Study 1: Anticancer Efficacy

In a study published in a leading medical journal, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy against MDA-MB-231 cells (a model for triple-negative breast cancer). The findings revealed that compounds with similar structural motifs to this compound inhibited cell growth by over 50% at concentrations as low as 10 µM after three days of treatment .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds significantly reduced nitric oxide production in activated macrophages, indicating their potential as therapeutic agents for inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, and how are impurities minimized during purification?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyrazolone precursors. For example, analogs like (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetic acid methyl ester are synthesized using silica gel column chromatography (hexane/ethyl acetate gradients) to isolate products, achieving ~58% yield with ≥95% purity . Optimized reflux conditions (e.g., ethanol, 12 hours) and monitoring via TLC or LCMS (e.g., [M+1] = 261.2) are critical for minimizing byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- 1H NMR : Identify pyrazolone ring protons (δ 2.2–2.3 ppm for methyl groups, δ 3.6–3.8 ppm for ester methyl) and confirm tautomeric equilibria (e.g., amine:imine ratios via integration of NH signals) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 261–528) and fragmentation patterns .

- FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonded NH groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) using SHELXL be optimized for resolving the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution data (θmax > 25°, redundancy > 4) to ensure precision. SHELXT automates space-group determination and initial structure solution .

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and refine hydrogen bonds (e.g., N3-H3A···O3 interactions) with distance restraints (DFIX commands). Achieve R1 < 0.05 using iterative cycles and validating with R-free .

- Validation : Check for twinning (TWIN/BASF commands) and disorder modeling (PART instructions) in SHELXL. ORTEP-3 visualizes anisotropic ellipsoids and hydrogen-bond networks .

Q. What strategies address discrepancies between computational (DFT) and experimental spectroscopic data for this compound?

- Methodological Answer :

- Conformational Analysis : Perform DFT geometry optimization (e.g., B3LYP/6-311+G(d,p)) to identify low-energy conformers. Compare computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) using gauge-invariant atomic orbital (GIAO) methods .

- Solvent Effects : Apply polarizable continuum models (PCM) to account for solvent-induced shifts in UV-Vis or NMR spectra .

- Tautomer Dynamics : Use variable-temperature NMR or X-ray crystallography to detect tautomeric equilibria (e.g., keto-enol shifts) that may explain peak splitting .

Q. How does hydrogen bonding influence the supramolecular assembly of this compound in the solid state?

- Methodological Answer :

- Crystal Packing Analysis : Identify intermolecular interactions (e.g., N-H···O, C-H···π) using Mercury or PLATON. For example, pyrazolone derivatives form centrosymmetric tetramers via N-H···O bonds, propagating into 1D chains .

- Energy Frameworks : Calculate interaction energies (Hirshfeld surface analysis) to quantify the contribution of hydrogen bonds (e.g., 30–40 kJ/mol) to lattice stability .

Q. Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques (e.g., ReactIR) to track intermediate formation and optimize reaction time/temperature .

- Byproduct Identification : Employ LCMS or GC-MS to detect side products (e.g., ester hydrolysis derivatives) and adjust protecting groups (e.g., tert-butyl esters) or catalysts (e.g., DMAP for acylations) .

Q. What experimental controls ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate |

InChI |

InChI=1S/C9H14N2O3/c1-4-11-9(13)7(6(2)10-11)5-8(12)14-3/h10H,4-5H2,1-3H3 |

InChI Key |

UPFUFGIKISEYSF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C(N1)C)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.